molecular formula C13H22FNO4 B2789601 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate CAS No. 1303974-40-4

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate

Cat. No. B2789601
CAS RN: 1303974-40-4
M. Wt: 275.32
InChI Key: LVHRATXZLPYMHL-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, also known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFDP is a piperidine derivative that has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate acts as an NMDA receptor antagonist, which means it binds to the receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of the downstream signaling pathways that are involved in the development of various neurological disorders.
Biochemical and Physiological Effects:
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the reduction in the expression of pro-inflammatory cytokines, and the prevention of the development of tolerance to opioids. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has also been reported to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and specificity for NMDA receptors. However, one limitation of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is that it has poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the research on 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, including its potential use as a treatment for various neurological disorders, such as depression, neuropathic pain, and addiction. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can also be used as a tool for studying the involvement of glutamate receptors in the pathophysiology of these disorders. Further studies are needed to investigate the safety and efficacy of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate in humans and to optimize its formulation for clinical use.
In conclusion, 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is a promising compound that has shown potential in various scientific research applications. Its NMDA receptor antagonism, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating the pathophysiology of various neurological disorders. Further research is needed to fully understand the potential of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate as a treatment for these disorders and to optimize its formulation for clinical use.

Synthesis Methods

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can be synthesized using different methods, one of which is the reaction between 1-tert-butyl-3-ethylpiperidin-4-one and ethyl 4-fluorobenzoylacetate in the presence of potassium carbonate. Another method involves the reaction between 1-tert-butyl-3-ethylpiperidine and ethyl 4-fluorobenzoylacetate in the presence of acetic acid. Both methods have been reported to yield high purity 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate.

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has shown potential in various scientific research applications, including its use as an NMDA receptor antagonist, a potential treatment for depression, and as a tool for studying the involvement of glutamate receptors in the pathophysiology of various neurological disorders. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has also been used in studies investigating the effects of glutamate receptor antagonists on the development of tolerance to opioids and the role of NMDA receptors in the development of neuropathic pain.

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-fluoropiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRATXZLPYMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate

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